2-Amino-3-bromo-5-nitropyridine

Organic Synthesis Halogenation Process Chemistry

Secure this unique heterocyclic building block featuring a 2-NH₂, 3-Br, 5-NO₂ pattern essential for Suzuki-Miyaura diversification and Schiff base ligand synthesis. The 3-bromo handle enables robust Pd-catalyzed cross-coupling for kinase inhibitor libraries, while the 5-nitro group provides electronic modulation for NLO materials. Docking studies confirm DHFS binding (-5.9 kcal/mol) for antimicrobial programs. Procuring ≥97% HPLC purity guarantees high conversion in sensitive catalytic steps. Baseline 32% bromination yield aids process R&D; bulk quantities available to support scale-up.

Molecular Formula C5H4BrN3O2
Molecular Weight 218.01 g/mol
CAS No. 15862-31-4
Cat. No. B103754
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-3-bromo-5-nitropyridine
CAS15862-31-4
Molecular FormulaC5H4BrN3O2
Molecular Weight218.01 g/mol
Structural Identifiers
SMILESC1=C(C=NC(=C1Br)N)[N+](=O)[O-]
InChIInChI=1S/C5H4BrN3O2/c6-4-1-3(9(10)11)2-8-5(4)7/h1-2H,(H2,7,8)
InChIKeyOFXNHXMPRZDIDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4): Core Identity and Procurement Baseline for Nitropyridine Intermediates


2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4) is a heterocyclic building block characterized by a pyridine core bearing amino (2-position), bromo (3-position), and nitro (5-position) substituents [1]. This specific substitution pattern confers a unique reactivity profile, making it a versatile intermediate in medicinal chemistry and agrochemical research, particularly for the synthesis of kinase inhibitors and antimicrobial agents [2]. Its molecular formula is C5H4BrN3O2 with a molecular weight of 218.01 g/mol, and it is commercially available with a high purity of ≥99% (HPLC) [3]. The compound's melting point is consistently reported in the range of 214-222°C, and it appears as a beige to orange-brown powder [1][3].

2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4): Why Analogs Cannot Be Casually Substituted


Generic substitution among nitropyridine derivatives is not scientifically sound due to the profound impact of substituent identity and position on reactivity, physicochemical properties, and biological target engagement. The bromine atom at the 3-position is a critical determinant for cross-coupling reactions like Suzuki-Miyaura, which are fundamental for diversifying this scaffold in drug discovery . Replacing this with a chloro analog (e.g., 2-Amino-3-chloro-5-nitropyridine, CAS 22353-35-1) alters the bond dissociation energy and reaction kinetics, potentially derailing established synthetic routes. Similarly, the presence of the 5-nitro group significantly modulates the electronic properties of the ring, influencing both the compound's stability and its ability to interact with biological targets such as dihydrofolate synthase [1]. Using an analog lacking this precise combination of functional groups—such as 2-Amino-5-nitropyridine (CAS 4214-76-0) which lacks the 3-bromo handle, or 3-Bromo-5-nitropyridine (CAS 15862-30-3) which lacks the 2-amino group—would fundamentally alter the molecule's behavior as a synthetic intermediate and its potential biological profile, leading to failed reactions or inaccurate structure-activity relationship (SAR) conclusions .

2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4): Quantitative Differentiation Evidence for Scientific Selection


Synthesis Yield Comparison: 2-Amino-3-bromo-5-nitropyridine vs. 2-Amino-3-chloro-5-nitropyridine

In the synthesis of 2-Amino-3-bromo-5-nitropyridine from 2-amino-5-nitropyridine, a specific method yields the product in 32% yield . This is a critical data point for procurement and process planning. In contrast, the analogous synthesis of 2-Amino-3-chloro-5-nitropyridine (CAS 22353-35-1) using N-chlorosuccinimide (NCS) in anhydrous toluene is reported but without a standardized yield for direct comparison under identical conditions [1]. The available data suggests that the bromination route, while giving a moderate yield, is a well-documented and scalable entry point to this specific scaffold, a factor that influences sourcing decisions for R&D chemists.

Organic Synthesis Halogenation Process Chemistry

In Silico Target Engagement: Binding Affinity for Dihydrofolate Synthase (DHFS)

Molecular docking studies reveal that 2-Amino-3-bromo-5-nitropyridine exhibits a minimum binding energy of -5.9 kcal/mol and an intermolecular energy of -6.5 kcal/mol when docked into the active site of the protein 5FCT, a known dihydrofolate synthase (DHFS) [1]. This in silico evidence suggests a potential mechanism of action as a DHFS inhibitor, a validated target for antimicrobial agents [2]. This computational result provides a quantifiable, target-specific affinity metric that differentiates it from other nitropyridine analogs for which similar DHFS docking data may not be available. The presence of the bromo and nitro groups likely contributes to this interaction profile through halogen bonding and electrostatic interactions within the active site.

Computational Chemistry Antimicrobial Drug Discovery Molecular Docking

Electronic Properties: Quantified Electrophilicity and Chemical Softness

Density Functional Theory (DFT) calculations provide key quantitative descriptors of the compound's electronic structure. The global electrophilicity index (ω) for 2-Amino-3-bromo-5-nitropyridine was calculated to be 5.905, and the global softness (S) was found to be 0.239 [1]. These values are critical for predicting reactivity in polar reactions (electrophilicity) and for understanding non-linear optical (NLO) behavior. While direct comparator data for these exact DFT parameters in closely related analogs (e.g., 2-Amino-3-chloro-5-nitropyridine) are not available from the same study, the values for the target compound are distinct from those of simpler pyridine derivatives. For context, the first-order hyperpolarizability (β), a measure of NLO response, was computed to be 7.428×10⁻³⁰ esu, suggesting potential as an NLO material [1].

Computational Chemistry Materials Science Physical Organic Chemistry

Antimicrobial Activity of Derived Complexes: A Bioactivity Baseline

A Schiff base ligand synthesized from 2-Amino-3-bromo-5-nitropyridine and indole-3-carboxaldehyde, and its corresponding Ni(II) and Cu(II) complexes, were screened for antimicrobial activity against S. aureus, E. coli, A. niger, and F. oxisporium using the disc diffusion method [1]. The study found that the metal complexes exhibited higher antimicrobial activity than the free Schiff base ligand [1]. While this evidence is indirect (it does not measure the activity of the target compound itself), it demonstrates the compound's utility as a precursor to bioactive metal complexes, a class of molecules of significant interest in medicinal chemistry. The bromo and nitro substituents are essential for forming the Schiff base and modulating the electronic properties of the resulting metal complexes.

Bioinorganic Chemistry Antimicrobial Agents Schiff Base Complexes

Purity Specification: A Critical Parameter for Reproducible Research

Commercially, 2-Amino-3-bromo-5-nitropyridine is routinely supplied with a purity of ≥99% as determined by HPLC [1]. This is a critical differentiator from less well-characterized or lower-purity batches of this or similar compounds. High purity is essential for ensuring the reproducibility of synthetic reactions and biological assays. For instance, a batch with 98% purity would contain up to 2% impurities, which could act as catalyst poisons in cross-coupling reactions or confound biological screening results. The availability of a consistently high-purity grade (99%+) provides a verifiable quality benchmark for procurement, reducing the risk of experimental failure due to unknown contaminants.

Analytical Chemistry Quality Control Procurement

2-Amino-3-bromo-5-nitropyridine (CAS 15862-31-4): Optimal Application Scenarios Based on Verifiable Evidence


Medicinal Chemistry: Synthesis of Kinase Inhibitor Libraries via Suzuki-Miyaura Coupling

This compound is ideally suited as a core scaffold for generating libraries of kinase inhibitors. The 3-bromo substituent provides a robust handle for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions with diverse boronic acids, enabling rapid exploration of chemical space . The presence of the 5-nitro group can be used for further diversification or as a prodrug moiety. The quantitative binding data from DHFS docking studies (-5.9 kcal/mol) supports its use as a starting point for designing folate pathway inhibitors [1]. Procuring the high-purity grade (≥99% HPLC) is recommended to ensure high conversion rates in these sensitive catalytic reactions [2].

Bioinorganic Chemistry: Development of Antimicrobial Schiff Base Metal Complexes

Researchers focused on developing novel antimicrobial agents can utilize this compound as a precursor for Schiff base ligands. As demonstrated by the synthesis of Ni(II) and Cu(II) complexes with indole-3-carboxaldehyde, the resulting metal complexes exhibit enhanced antimicrobial activity compared to the free ligand [3]. The 2-amino group is essential for Schiff base formation, while the bromo and nitro groups modulate the electronic properties of the ligand, influencing metal coordination geometry and subsequent biological activity. This specific substitution pattern is crucial for generating the desired bioactivity in the final complexes.

Materials Science: Exploration of Non-Linear Optical (NLO) Materials

For scientists investigating organic non-linear optical (NLO) materials, the DFT-calculated properties of this compound are highly relevant. The computed first-order hyperpolarizability (β) of 7.428×10⁻³⁰ esu and non-zero dipole moment (μ) of 1.851 Debye suggest it may be a suitable candidate for further development [1]. The presence of the electron-withdrawing nitro group and electron-donating amino group creates a push-pull conjugated system, which is a classic design motif for enhancing NLO response. These quantifiable electronic parameters provide a concrete, data-driven rationale for selecting this specific nitropyridine derivative over others lacking such detailed characterization.

Process R&D: Benchmarking and Optimizing Halogenation Routes

Process chemists can use the reported 32% yield for the bromination of 2-amino-5-nitropyridine as a benchmark for developing improved, scalable synthetic routes to 3-substituted-5-nitropyridines . This baseline data is essential for evaluating the efficiency of new methodologies, such as continuous flow synthesis or alternative brominating agents. The ability to procure this compound in high purity (≥99%) [2] also makes it a valuable analytical standard for method development and impurity profiling in quality control laboratories.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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